2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound with the molecular formula C11H12N6O5S . This compound is notable for its unique structure, which includes a tetrazole ring, a thiazine ring, and multiple functional groups.
Vorbereitungsmethoden
The synthesis of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the reaction of nitriles with azides in the presence of a catalyst . The thiazine ring is then formed through a cyclization reaction involving appropriate precursors. The final compound is obtained by coupling the tetrazole and thiazine intermediates under specific reaction conditions .
Analyse Chemischer Reaktionen
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems . This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid include other tetrazole-containing molecules and thiazine derivatives . Some examples are:
Cefazolin EP Impurity I: This compound has a similar structure but includes additional functional groups, making it useful as a reference standard in pharmaceutical analysis.
Tetrazole derivatives: These compounds share the tetrazole ring and are often used in medicinal chemistry for their stability and biological activity.
The uniqueness of this compound lies in its combination of the tetrazole and thiazine rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12N6O5S |
---|---|
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N6O5S/c1-5-3-23-9(14-7(5)10(19)20)8(11(21)22)13-6(18)2-17-4-12-15-16-17/h4,8-9H,1-3H2,(H,13,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
MBQWUSFIWMGQJN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CN2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.